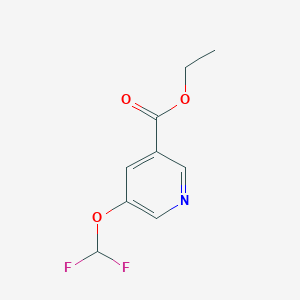
Ethyl 5-(difluoromethoxy)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(difluoromethoxy)nicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a difluoromethoxy group attached to the nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)nicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an esterification solid acid catalyst and heating under reflux . The process can be summarized as follows:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a solid acid catalyst.
Purification: The resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted nicotinates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(difluoromethoxy)nicotinate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nicotinate: Lacks the difluoromethoxy group and has different chemical properties.
Methyl nicotinate: Similar ester but with a methyl group instead of an ethyl group.
Difluoromethoxylated ketones: Share the difluoromethoxy group but differ in the core structure.
Uniqueness
Ethyl 5-(difluoromethoxy)nicotinate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9F2NO3 |
|---|---|
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
ethyl 5-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-7(5-12-4-6)15-9(10)11/h3-5,9H,2H2,1H3 |
Clave InChI |
OJILOMSXWGMPOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















